
Copper--zirconium (4/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-zirconium (4/1) is an intermetallic compound consisting of copper and zirconium in a 4:1 atomic ratio. This compound is known for its unique properties, including high thermal stability, excellent corrosion resistance, and significant mechanical strength. These characteristics make it valuable in various industrial applications, particularly in the fields of metallurgy and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper-zirconium (4/1) can be synthesized through several methods, including:
Molten Salt Method: This involves the deposition of zirconium onto a copper substrate using a molten salt bath containing potassium hexafluorozirconate at high temperatures (around 1023 K).
Industrial Production Methods: In industrial settings, the production of copper-zirconium alloys often involves high-temperature melting and casting processes. The raw materials, copper and zirconium, are melted together in a controlled environment to ensure uniform mixing and alloy formation. The molten alloy is then cast into molds and subjected to various heat treatments to enhance its mechanical properties.
Chemical Reactions Analysis
Types of Reactions: Copper-zirconium (4/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can oxidize in the presence of oxygen, forming copper oxide and zirconium oxide.
Reduction: It can be reduced using hydrogen or other reducing agents to revert to its metallic state.
Substitution: Copper-zirconium can participate in substitution reactions where one metal atom is replaced by another metal atom in the alloy matrix.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in an oxygen-rich environment.
Reduction: Hydrogen gas or carbon monoxide can be used as reducing agents at high temperatures.
Substitution: Involves the use of metal salts or organometallic compounds in a controlled atmosphere.
Major Products Formed:
Oxidation: Copper oxide (CuO) and zirconium oxide (ZrO2).
Reduction: Metallic copper and zirconium.
Substitution: Formation of new intermetallic compounds with different metal atoms.
Scientific Research Applications
Copper-zirconium (4/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential antimicrobial properties and biocompatibility in medical implants.
Medicine: Explored for use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of high-strength alloys, electrical contacts, and corrosion-resistant coatings
Mechanism of Action
The mechanism by which copper-zirconium (4/1) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s surface provides active sites for catalytic reactions, facilitating the conversion of reactants to products.
Antimicrobial Action: Copper ions released from the compound can disrupt microbial cell membranes and interfere with essential cellular processes.
Mechanical Strength: The intermetallic bonding between copper and zirconium atoms contributes to the compound’s high mechanical strength and resistance to deformation
Comparison with Similar Compounds
- Copper-Aluminum-Zirconium (Cu-Al-Zr)
- Zirconium Halide Complexes
- Copper-Zirconium Oxides
Properties
CAS No. |
12159-05-6 |
|---|---|
Molecular Formula |
Cu4Zr |
Molecular Weight |
345.41 g/mol |
IUPAC Name |
copper;zirconium |
InChI |
InChI=1S/4Cu.Zr |
InChI Key |
MVZUCILCZDDTPD-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


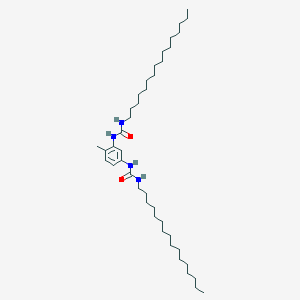
![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
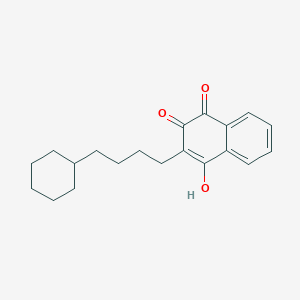



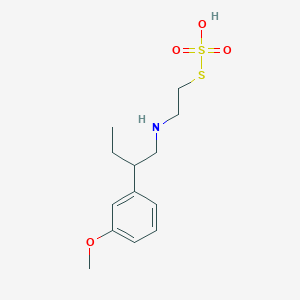

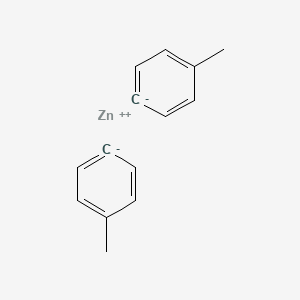
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
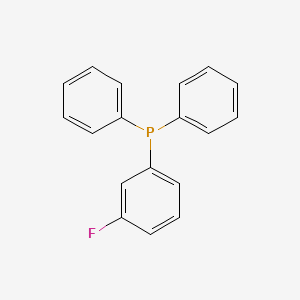
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)

